molecular formula C18H19Cl2N3O3 B2687735 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea CAS No. 1396850-86-4

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2687735
CAS No.: 1396850-86-4
M. Wt: 396.27
InChI Key: SWIWJFPZOJUWQT-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a 1-(3,4-dichlorophenyl) group and a (1-(furan-3-carbonyl)piperidin-4-yl)methyl moiety, a structural motif common in compounds investigated for their potential to inhibit biologically relevant enzymes . The 1,3-disubstituted urea core is a recognized pharmacophore in the development of potent enzyme inhibitors, particularly for targets like soluble epoxide hydrolase (sEH) . Compounds within this class have demonstrated substantial research value in preclinical studies for modulating inflammatory and pain pathways, showing anti-hyperalgesic effects in models of induced inflammatory pain . The inclusion of the furan-3-carbonyl group on the piperidine ring may influence the compound's physicochemical properties and binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore its mechanism of action, pharmacokinetic parameters, and therapeutic potential in various disease models. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O3/c19-15-2-1-14(9-16(15)20)22-18(25)21-10-12-3-6-23(7-4-12)17(24)13-5-8-26-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIWJFPZOJUWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloroaniline, furan-3-carboxylic acid, and piperidine.

    Formation of Intermediate: The furan-3-carboxylic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride.

    Coupling Reaction: The acyl chloride is then reacted with piperidine to form the furan-3-carbonyl piperidine intermediate.

    Final Coupling: This intermediate is then coupled with 3,4-dichloroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) to form the final urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Phenyl derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s furan-piperidine substituent introduces a larger molecular weight (~453.3 g/mol) compared to diuron (233.1 g/mol), a herbicide with simpler dimethyl groups .
  • Compound 11g (534.2 g/mol) shares the 3,4-dichlorophenyl group but incorporates a thiazole-piperazine moiety, yielding 87.5% in synthesis . This suggests that bulky heterocyclic substituents can be synthesized efficiently.

Key Observations :

  • Compound 11g () and BTdCPU () highlight the role of the 3,4-dichlorophenyl group in growth inhibition, suggesting the target compound may share similar pathways .
  • The piperidine-furan substituent in the target compound may enhance blood-brain barrier penetration compared to diuron’s dimethyl groups, as seen in SR140333’s neurokinin receptor activity .

Physicochemical and Environmental Properties

  • Solubility : The furan-3-carbonyl group in the target compound may improve solubility in organic solvents compared to diuron’s polar dimethylurea group .
  • Metabolic Stability : The piperidine-furan moiety could reduce rapid degradation compared to 1-(3,4-dichlorophenyl)urea (diuron’s metabolite), which is a persistent environmental pollutant .
  • Synthetic Accessibility : Yields for analogs like 11g (87.5%) and 11k (88.0%) () suggest that multi-step syntheses of complex urea derivatives are feasible, though the target compound’s furan-piperidine group may require specialized coupling reagents .

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